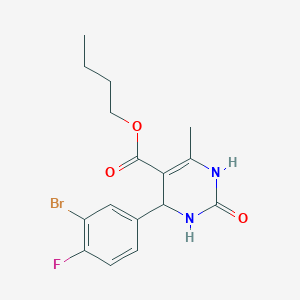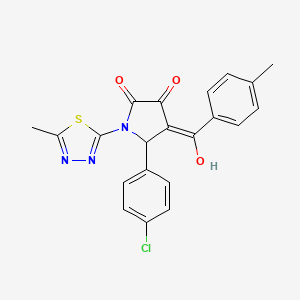![molecular formula C23H16F3N3O5S2 B11636749 3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11636749.png)
3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is a complex organic compound that features a unique combination of functional groups, including indole, thiazolidine, and trifluoromethylphenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid typically involves multi-step organic reactions. The key steps include the formation of the indole core, the introduction of the trifluoromethylphenyl group, and the construction of the thiazolidine ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to ensure selectivity and high yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can trigger downstream signaling pathways that lead to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid
- 3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid
Uniqueness
The uniqueness of 3-{(5Z)-4-oxo-5-[2-oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethylphenyl group enhances its lipophilicity and potential for membrane permeability, while the thiazolidine ring contributes to its stability and reactivity.
Properties
Molecular Formula |
C23H16F3N3O5S2 |
|---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
3-[(5Z)-4-oxo-5-[2-oxo-1-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]indol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C23H16F3N3O5S2/c24-23(25,26)12-4-3-5-13(10-12)27-16(30)11-29-15-7-2-1-6-14(15)18(20(29)33)19-21(34)28(22(35)36-19)9-8-17(31)32/h1-7,10H,8-9,11H2,(H,27,30)(H,31,32)/b19-18- |
InChI Key |
RSXRGDYCYWPQBL-HNENSFHCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C(=O)N2CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C(=O)N2CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]-1-benzyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11636669.png)
![(5Z)-1-(4-ethoxyphenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636686.png)


![3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11636703.png)
![4-{[6-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid](/img/structure/B11636715.png)
![(5Z)-2-(4-bromophenyl)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11636720.png)
![2-(4-methoxyphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate](/img/structure/B11636727.png)
![ethyl 6-bromo-5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11636736.png)

![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636747.png)
![(2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one](/img/structure/B11636755.png)
![9-Bromo-5-(4-tert-butylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11636756.png)
![methyl (2E)-2-({1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B11636760.png)
